molecular formula C17H17NO2 B269351 N-[2-(allyloxy)phenyl]-2-methylbenzamide

N-[2-(allyloxy)phenyl]-2-methylbenzamide

Cat. No. B269351
M. Wt: 267.32 g/mol
InChI Key: CCJQOLJCNRCJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-methylbenzamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been extensively studied for its pharmacological properties.

Mechanism of Action

N-[2-(allyloxy)phenyl]-2-methylbenzamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. By inhibiting FAAH, N-[2-(allyloxy)phenyl]-2-methylbenzamide increases the levels of anandamide in the brain, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-methylbenzamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. Additionally, N-[2-(allyloxy)phenyl]-2-methylbenzamide has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(allyloxy)phenyl]-2-methylbenzamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or receptors. This allows for more specific and targeted studies of the endocannabinoid system. However, one limitation of using N-[2-(allyloxy)phenyl]-2-methylbenzamide is its potential to interact with other receptors and produce off-target effects.

Future Directions

There are several future directions for the study of N-[2-(allyloxy)phenyl]-2-methylbenzamide. One potential area of research is the development of more selective and potent FAAH inhibitors. Additionally, further studies are needed to determine the long-term effects of N-[2-(allyloxy)phenyl]-2-methylbenzamide on the endocannabinoid system and its potential for therapeutic use in humans. Finally, the potential use of N-[2-(allyloxy)phenyl]-2-methylbenzamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be explored.

Synthesis Methods

The synthesis of N-[2-(allyloxy)phenyl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with allyl alcohol to form 2-methyl-3-allylbenzoic acid. This intermediate is then reacted with 2-bromoanisole to form N-[2-(allyloxy)phenyl]-2-methylbenzamide.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-2-methylbenzamide has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and inflammation. It has been shown to inhibit the reuptake of anandamide, an endogenous cannabinoid receptor ligand, leading to increased levels of anandamide in the brain.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-methylbenzamide

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-methyl-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO2/c1-3-12-20-16-11-7-6-10-15(16)18-17(19)14-9-5-4-8-13(14)2/h3-11H,1,12H2,2H3,(H,18,19)

InChI Key

CCJQOLJCNRCJDN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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